2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azaspiro[3.3]heptan-6-amine; bis(trifluoroacetic acid) is a compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic scaffold, which is known for its rigidity and unique spatial arrangement, making it a valuable building block for drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-6-amine involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of organic solvents and bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-azaspiro[3.3]heptan-6-amine are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of protecting groups and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in drug design and other applications .
Scientific Research Applications
2-azaspiro[3.3]heptan-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in the spirocyclic ring and is used as a structural surrogate for morpholine in drug design.
2-azaspiro[3.3]heptane-6-carboxylic acid: This derivative has a carboxylic acid group and is used in the synthesis of sterically constrained amino acids.
Uniqueness
2-azaspiro[3.3]heptan-6-amine stands out due to its unique amine functionality, which provides additional reactivity and versatility in chemical synthesis. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it more suitable for various applications .
Properties
Molecular Formula |
C10H14F6N2O4 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptan-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c7-5-1-6(2-5)3-8-4-6;2*3-2(4,5)1(6)7/h5,8H,1-4,7H2;2*(H,6,7) |
InChI Key |
MWPKJUUJNYPVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.